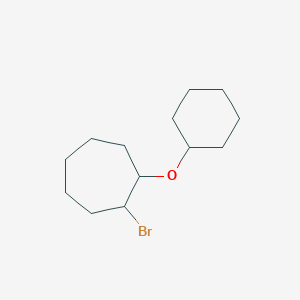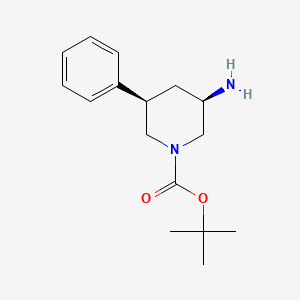
tert-Butylcis-3-amino-5-phenylpiperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butylcis-3-amino-5-phenylpiperidine-1-carboxylate is a chemical compound with the molecular formula C16H24N2O2 It is a piperidine derivative that features a tert-butyl group, an amino group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butylcis-3-amino-5-phenylpiperidine-1-carboxylate typically involves the protection of the amino group using tert-butyloxycarbonyl (Boc) protectionThe tert-butyl group is then added to protect the amino group, resulting in the formation of the final compound .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize automated systems and continuous flow reactors to maintain consistent reaction parameters and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
tert-Butylcis-3-amino-5-phenylpiperidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and phenyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction type. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Chemistry
In chemistry, tert-Butylcis-3-amino-5-phenylpiperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology
In biological research, this compound is studied for its potential interactions with biological targets. It is used in assays to investigate its effects on cellular processes and pathways .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It is investigated as a candidate for drug development, particularly in the treatment of neurological disorders and other diseases .
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it valuable for various applications, including the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of tert-Butylcis-3-amino-5-phenylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (triphenyl-lambda5-phosphanylidene)carbamate
- (S)-tert-Butyl 3-aminopiperidine-1-carboxylate
Uniqueness
tert-Butylcis-3-amino-5-phenylpiperidine-1-carboxylate is unique due to its specific combination of functional groups and structural features. The presence of the tert-butyl, amino, and phenyl groups in a piperidine ring provides distinct chemical and biological properties that differentiate it from similar compounds .
Properties
Molecular Formula |
C16H24N2O2 |
|---|---|
Molecular Weight |
276.37 g/mol |
IUPAC Name |
tert-butyl (3R,5R)-3-amino-5-phenylpiperidine-1-carboxylate |
InChI |
InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-10-13(9-14(17)11-18)12-7-5-4-6-8-12/h4-8,13-14H,9-11,17H2,1-3H3/t13-,14+/m0/s1 |
InChI Key |
BUYRRQKPBSWKQI-UONOGXRCSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H](C1)N)C2=CC=CC=C2 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC(C1)N)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


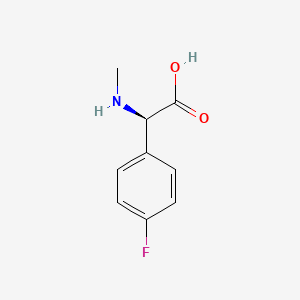
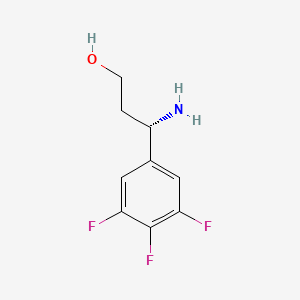
![5-[(3aR,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]-3-phenyl-1,2,4-oxadiazole;hydrochloride](/img/structure/B13063283.png)
![3-{Octahydrocyclopenta[c]pyrrol-1-yl}pentane-2,4-dione](/img/structure/B13063284.png)
![7-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B13063285.png)

![(13S,17R)-16-(4-chlorobenzenesulfonyl)-11,15-dioxa-16-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-1,3,5,7,9-pentaene](/img/structure/B13063297.png)

![3-(4-carboxybenzyl)-2-(2-(3-(2-(3-(4-carboxybenzyl)-1,1-dimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)ethylidene)-2-chlorocyclohex-1-en-1-yl)vinyl)-1,1-dimethyl-1H-benzo[e]indol-3-ium](/img/structure/B13063330.png)

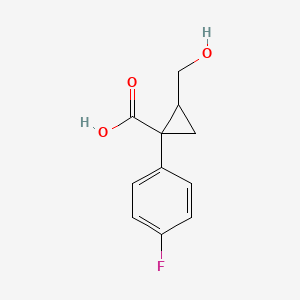
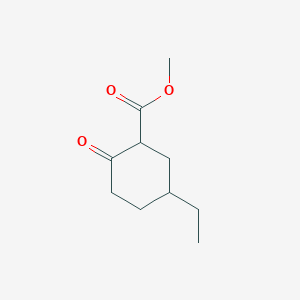
![4-chloro-1-[2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13063349.png)
